N-[(1S)-1-(4-bromophenyl)ethyl]formamide
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Overview
Description
N-[(1S)-1-(4-bromophenyl)ethyl]formamide is an organic compound with the molecular formula C₉H₁₀BrNO. This compound is characterized by the presence of a bromophenyl group attached to an ethyl formamide moiety. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(4-bromophenyl)ethyl]formamide typically involves the reaction of (S)-1-(4-bromophenyl)ethanol with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(4-bromophenyl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[(1S)-1-(4-bromophenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(1S)-1-(4-bromophenyl)ethyl]formamide exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The formamide moiety may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide
- N-[(1R)-1-(4-bromophenyl)ethyl]-5-fluoro-2-hydroxybenzamide
Uniqueness
N-[(1S)-1-(4-bromophenyl)ethyl]formamide is unique due to its specific stereochemistry and the presence of both a bromophenyl group and a formamide moiety. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.
Properties
CAS No. |
650608-28-9 |
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Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
N-[(1S)-1-(4-bromophenyl)ethyl]formamide |
InChI |
InChI=1S/C9H10BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
KOYBLVPBHZRYJL-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC=O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC=O |
Origin of Product |
United States |
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